molecular formula C26H22N4O3S2 B2692737 N-benzyl-2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 932313-62-7

N-benzyl-2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2692737
CAS No.: 932313-62-7
M. Wt: 502.61
InChI Key: SMGVJEPJPWTQAQ-UHFFFAOYSA-N
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Description

N-benzyl-2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex heterocyclic compound featuring a benzothiazine dioxide core fused with a pyrimidine ring, which is of significant interest in medicinal chemistry research. This compound belongs to a class of benzothiazine derivatives known for their diverse biological activities. Structurally related analogs have demonstrated potent anti-HIV-1 activity in human PBM cells, functioning as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) that bind allosterically to the HIV-1 reverse transcriptase enzyme . The mechanism of action involves deep binding into the NNRTI binding pocket, effectively inhibiting viral replication . Furthermore, benzothiazine cores are recognized for their ability to bind allosteric sites in various therapeutic targets; for instance, certain derivatives act as selective inhibitors of focal adhesion kinase (FAK), a non-receptor tyrosine kinase overexpressed in many cancers . The integration of the pyrimidine ring and the sulfonyl group in the structure contributes to its potential interaction with biological systems, making it a valuable scaffold for investigating new therapeutic approaches. This product is intended for non-human research applications only and is not for diagnostic or therapeutic use. Researchers exploring antiviral mechanisms, kinase inhibition, or structure-activity relationships in heterocyclic compounds will find this compound particularly useful for their scientific investigations.

Properties

IUPAC Name

N-benzyl-2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S2/c31-24(27-15-19-9-3-1-4-10-19)18-34-26-28-16-23-25(29-26)21-13-7-8-14-22(21)30(35(23,32)33)17-20-11-5-2-6-12-20/h1-14,16H,15,17-18H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGVJEPJPWTQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[c]pyrimido[4,5-e][1,2]thiazine core, followed by the introduction of the benzyl and acetamide groups. Common reagents used in these reactions include benzyl chloride, acetic anhydride, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the molecule.

    Substitution: The benzyl and acetamide groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with modified benzyl or acetamide groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for applications in drug discovery and development.

    Medicine: The compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: Its chemical properties can be utilized in the development of new materials or as intermediates in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects: The dual benzyl groups in the target compound may improve lipophilicity compared to the 4-methylbenzyl variant in , altering pharmacokinetic properties. The thioacetamide linker distinguishes it from the cyano-containing analogs in , which prioritize electrophilic interactions .
Spectroscopic and Physicochemical Properties
  • IR Spectroscopy: The sulfone group (5,5-dioxido) in the target compound likely exhibits strong absorption bands near 1,300–1,150 cm⁻¹ (asymmetric SO₂ stretch) and 1,120–1,030 cm⁻¹ (symmetric SO₂ stretch), consistent with sulfonamide derivatives. This contrasts with the cyano (2,209–2,219 cm⁻¹) and carbonyl (1,719 cm⁻¹) peaks in compounds 11a/b and 12 .
  • NMR Data : The benzyl substituents in the target compound would produce characteristic aromatic proton signals (δ 7.2–7.5 ppm) and methylene protons (δ 4.5–5.0 ppm) for the N-benzyl group, comparable to the 4-methylbenzyl signals (δ 2.37 ppm for CH₃) in .
Hypothetical Bioactivity Comparisons

Though direct bioactivity data for the target compound are unavailable, structural parallels suggest possible mechanisms:

  • Sulfone Group : Analogous to COX-2 inhibitors (e.g., Celecoxib), the sulfone moiety may confer anti-inflammatory activity .
  • Thioacetamide Linker : This group is prevalent in kinase inhibitors (e.g., Dasatinib), where it facilitates hydrogen bonding with ATP-binding pockets .

Biological Activity

N-benzyl-2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazine core with various functional groups that contribute to its biological properties. The general structure can be represented as follows:

N benzyl 2 6 benzyl 5 5 dioxido 6H benzo c pyrimido 4 5 e 1 2 thiazin 2 yl thio acetamide\text{N benzyl 2 6 benzyl 5 5 dioxido 6H benzo c pyrimido 4 5 e 1 2 thiazin 2 yl thio acetamide}

Key Structural Features

FeatureDescription
Molecular Weight457.6 g/mol
XLogP3-AA4.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count7

These properties suggest a moderate lipophilicity and potential for interaction with biological membranes.

The mechanism of action of this compound involves its ability to interact with specific molecular targets in biological systems. Preliminary studies indicate that it may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, affecting cellular signaling.

Anticonvulsant Activity

Research has shown that compounds similar in structure to N-benzyl derivatives exhibit significant anticonvulsant activity. For instance, studies on related compounds have demonstrated effective seizure control in animal models with median effective doses (ED50) ranging from 13 to 21 mg/kg, surpassing traditional anticonvulsants like phenobarbital (ED50 = 22 mg/kg) .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar thiazine structures have been reported to exhibit antibacterial effects against various pathogens. For example:

Compound TypeBiological ActivityExample
ThiazolidinedionesAntidiabeticMetformin
BenzothiazolesAntimicrobial/AnticancerBenzothiazole derivatives
SulfonamidesAntibacterialSulfamethoxazole

These classes of compounds often show significant activity due to their ability to interfere with bacterial metabolism or cellular integrity.

Case Studies

  • Antitumor Activity : A study investigating benzothiazole derivatives indicated that modifications in the benzothiazole nucleus enhanced anticancer activity against various cancer cell lines. Similar modifications in N-benzyl compounds could yield promising results against tumors .
  • Pain Management : N-benzyl derivatives have also been explored for their analgesic properties in neuropathic pain models. The efficacy of these compounds suggests a potential application in pain management therapies .

Structure-Activity Relationship (SAR)

The SAR studies on related compounds indicate that specific modifications to the benzyl and acetamide groups can significantly influence biological activity. For instance:

  • Electron-Withdrawing Groups : Enhance anticonvulsant activity.
  • Electron-Donating Groups : Often lead to reduced efficacy.

Modifications at the 4'-N'-benzylamide site have shown to improve activity substantially when combined with specific substituents like fluorophenoxymethyl groups .

Q & A

Q. What synthetic strategies are employed to prepare N-benzyl-2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide?

The synthesis typically involves modular approaches:

  • Core heterocycle formation : The benzo[c]pyrimido[4,5-e][1,2]thiazine-5,5-dioxide moiety is constructed via cyclization reactions using sulfur-containing reagents (e.g., thiols or disulfides) under reflux conditions .
  • Benzyl group introduction : Alkylation or nucleophilic substitution reactions are used to append benzyl groups at the N-6 position of the core structure.
  • Thioacetamide linkage : The thioether bridge is formed via thiol-disulfide exchange or coupling of a mercapto intermediate with chloroacetamide derivatives in the presence of bases like K2_2CO3_3 .
    Key validation: Reaction progress is monitored by TLC, and intermediates are purified via column chromatography.

Q. How is the compound characterized structurally and analytically?

  • Spectroscopic methods :
    • 1^1H/13^13C NMR : Assignments of aromatic protons (δ 7.2–8.1 ppm), benzyl methylene groups (δ 4.5–5.0 ppm), and sulfone resonances (δ 3.1–3.5 ppm) .
    • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated for structurally analogous compounds (e.g., derivatives 6d and 6l in ) .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages are verified to ±0.3% deviation .

Q. What preliminary biological assays are used to evaluate this compound?

  • Antioxidant activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays at concentrations of 10–100 μM, with IC50_{50} values compared to ascorbic acid .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess inhibitory concentrations (IC50_{50}) .
    Note: Biological activity is highly dependent on substituent effects (e.g., electron-withdrawing groups enhance radical scavenging) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity and selectivity?

  • Benzyl substituent effects :
    • Electron-donating groups (e.g., -OCH3_3) on the benzyl ring improve solubility but may reduce binding affinity to targets like VEGFR-2 .
    • Fluorinated benzyl groups enhance metabolic stability and blood-brain barrier penetration .
  • Thioacetamide linker optimization : Replacement with sulfonamide or amide groups diminishes activity, highlighting the critical role of the thioether moiety in target engagement .
    Methodology: Parallel synthesis of derivatives followed by dose-response assays and molecular docking (e.g., AutoDock Vina) to correlate substituents with binding energies .

Q. How can contradictory data in antioxidant vs. cytotoxic activity be resolved?

  • Assay conditions : DPPH assays (pH 7.4) may favor radical scavenging, while cytotoxicity assays (acidic tumor microenvironments) could alter redox behavior. Adjusting pH or using alternative assays (e.g., ABTS+^+) clarifies context-dependent effects .
  • Mechanistic studies : ROS (reactive oxygen species) detection via fluorescence probes (e.g., DCFH-DA) distinguishes pro-oxidant (cytotoxic) vs. antioxidant modes of action .

Q. What advanced techniques validate the compound’s binding mode to biological targets?

  • X-ray crystallography : Co-crystallization with enzymes (e.g., VEGFR-2 kinase domain) reveals hydrogen bonding between the sulfone group and Lys/Arg residues .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to confirm enthalpy-driven interactions .
    Reference: Analogous studies on pyrimido[4,5-e][1,2]thiazine derivatives show sulfone groups as critical pharmacophores .

Q. How is reaction scalability addressed in flow-chemistry systems?

  • Flow reactor optimization : Parameters like residence time (5–10 min), temperature (80–100°C), and solvent polarity (DMF/THF mixtures) are tuned via Design of Experiments (DoE) to maximize yield and purity .
  • In-line analytics : UV-Vis or FTIR monitors intermediate formation, enabling real-time adjustments .

Q. What strategies ensure batch-to-batch consistency in purity?

  • HPLC-PDA : Reverse-phase C18 columns (gradient: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm resolve impurities (<0.5%) .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with ≥99% purity, confirmed by melting point consistency (±1°C) .

Contradictions and Open Challenges

  • Antioxidant vs. pro-oxidant duality : While reports moderate DPPH scavenging (IC50_{50} ~50 μM), notes cytotoxicity via ROS generation in cancer cells. This suggests context-dependent redox behavior requiring further in vivo validation.
  • Synthetic bottlenecks : Low yields (<40%) in thioether coupling steps () highlight the need for novel catalysts (e.g., Pd-NHC complexes) to improve efficiency.

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